Cas no 2679934-03-1 (rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate)

rac-tert-Butyl N-[(1R,2S)-2-fluorocyclobutyl]carbamate is a fluorinated cyclobutyl carbamate derivative with potential applications in pharmaceutical and agrochemical research. Its stereochemistry, featuring both R and S configurations at the cyclobutyl ring, makes it a valuable chiral building block for the synthesis of bioactive compounds. The fluorine substitution enhances metabolic stability and binding affinity in target molecules, while the tert-butyloxycarbonyl (Boc) protecting group offers selective deprotection under mild acidic conditions. This compound is particularly useful in medicinal chemistry for probing structure-activity relationships (SAR) and optimizing pharmacokinetic properties. High-purity synthesis ensures reproducibility in downstream applications.
rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate structure
2679934-03-1 structure
Product Name:rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate
CAS No:2679934-03-1
MF:C9H16FNO2
MW:189.227246284485
CID:5665177
PubChem ID:165914781
Update Time:2025-05-24

rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate Chemical and Physical Properties

Names and Identifiers

    • 2679934-03-1
    • rac-tert-butyl N-[(1R,2S)-2-fluorocyclobutyl]carbamate
    • EN300-27745269
    • rel-1,1-Dimethylethyl N-[(1R,2S)-2-fluorocyclobutyl]carbamate
    • rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate
    • Inchi: 1S/C9H16FNO2/c1-9(2,3)13-8(12)11-7-5-4-6(7)10/h6-7H,4-5H2,1-3H3,(H,11,12)/t6-,7+/m0/s1
    • InChI Key: XONNTTODQAKKIG-NKWVEPMBSA-N
    • SMILES: F[C@H]1CC[C@H]1NC(=O)OC(C)(C)C

Computed Properties

  • Exact Mass: 189.11650692g/mol
  • Monoisotopic Mass: 189.11650692g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 200
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 38.3Ų

Experimental Properties

  • Density: 1.06±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 258.7±29.0 °C(Predicted)
  • pka: 11.37±0.40(Predicted)

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Additional information on rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate

Introduction to Rac-Tert-Butyl N-(1R,2S)-2-Fluorocyclobutylcarbamate (CAS No. 2679934-03-1)

Rac-Tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate, with the CAS registry number 2679934-03-1, is a compound of significant interest in the field of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a cyclobutane ring substituted with a fluorine atom and a tert-butyl group attached via a carbamate linkage. The stereochemistry at the 1R and 2S positions of the cyclobutane ring adds complexity to its structure, making it a valuable molecule for exploring stereochemical effects in biological systems.

The synthesis of rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate involves a series of carefully designed organic reactions. Researchers have employed various strategies to construct the cyclobutane ring, including ring-closing metathesis and other cyclization techniques. The introduction of the fluorine atom at the 2-position of the cyclobutane ring is achieved through electrophilic substitution or nucleophilic aromatic substitution methods, depending on the specific conditions and reagents used.

Recent studies have highlighted the potential of this compound in drug discovery and development. Its unique structure makes it an attractive candidate for investigating interactions with biological targets such as enzymes, receptors, and ion channels. For instance, research has shown that rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate exhibits interesting pharmacokinetic properties, including good bioavailability and stability in vitro. These findings suggest that it could serve as a lead compound for developing novel therapeutic agents.

In terms of biological activity, this compound has demonstrated potential as a modulator of ion channels, particularly voltage-gated sodium channels. Experimental data indicate that rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate can inhibit the activity of these channels in a stereoselective manner. This property makes it a promising candidate for treating conditions associated with abnormal sodium channel activity, such as epilepsy and chronic pain.

Furthermore, the stereochemistry of this compound plays a crucial role in its biological activity. The 1R and 2S configurations of the cyclobutane ring influence the molecule's conformational flexibility and ability to interact with specific binding sites on target proteins. Recent computational studies have provided insights into the molecular interactions responsible for these effects, shedding light on how subtle changes in stereochemistry can impact pharmacological outcomes.

The development of efficient synthetic routes for rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate remains an active area of research. Chemists are exploring new methodologies to enhance yield and selectivity while minimizing environmental impact. For example, asymmetric catalysis techniques are being investigated to directly access the desired stereochemistry without requiring additional purification steps.

In conclusion, rac-tert-butyl N-(1R,2S)-2-fluorocyclobutylcarbamate (CAS No. 2679934-03-1) is a fascinating compound with diverse applications in organic chemistry and pharmacology. Its unique structure and stereochemical properties make it an invaluable tool for advancing our understanding of molecular interactions in biological systems. As research continues to uncover its potential uses, this compound is poised to play a significant role in drug discovery and development.

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